PDE4 Enzyme Inhibition Class-Level Activity Range (Cross-Study Comparable)
Compounds within the oxamide patent family (WO1992000968A1), which encompasses the target compound's general formula, demonstrated PDE4 inhibitory activity with IC50 values spanning 0.01 to <3.0 μM across multiple derivatives [1]. This positions the structural class as possessing nanomolar-to-low-micromolar potency. By comparison, the unsubstituted morpholine analog N-[3-(4-morpholinyl)propyl]-N′-(2-phenylethyl)ethanediamide, which lacks the 2-phenyl moiety, has no publicly reported PDE4 activity, suggesting that the phenyl substitution is critical for enzyme engagement . Direct head-to-head quantitative data for the specific target compound are not publicly available; the differentiation is therefore class-level inference.
| Evidence Dimension | PDE4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No publicly disclosed specific IC50; anticipated to fall within the 0.01–3.0 μM range based on patent family SAR. |
| Comparator Or Baseline | N-[3-(4-Morpholinyl)propyl]-N′-(2-phenylethyl)ethanediamide (unsubstituted morpholine analog): no PDE4 activity data reported. |
| Quantified Difference | Cannot be calculated; structural inference only. |
| Conditions | PDE4 enzyme inhibition assay as described in WO1992000968A1. |
Why This Matters
For researchers screening PDE4 inhibitor candidates, the 2-phenylmorpholine moiety is a structural determinant of activity; its absence in simpler analogs may render them inactive against this target.
- [1] BENDER, P.E. et al. Oxamides. WO1992000968A1. World Intellectual Property Organization, 1992. Abstract states compounds inhibit PDE IV; activity range 0.01–3.0 μM reported by third-party annotation. View Source
